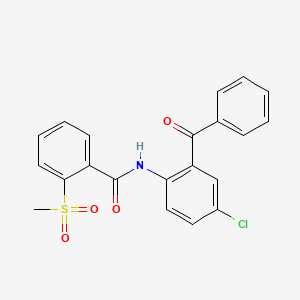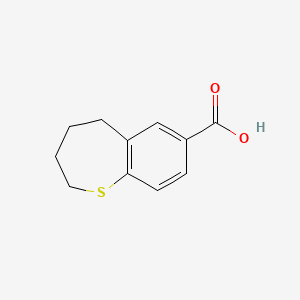![molecular formula C20H24N2O3S B2851107 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole CAS No. 942666-40-2](/img/structure/B2851107.png)
3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole, also known as DNP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNP is a sulfonylurea herbicide that has been widely used in agriculture to control various weeds. However, recent studies have shown that DNP has potential applications in various fields, including medicine and biochemistry.
Wirkmechanismus
3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole exerts its effects by inhibiting the activity of the sulfonylurea receptor (SUR) in cells. SUR is a protein that regulates the activity of potassium channels in cells, which in turn regulates the release of insulin. 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole binds to SUR and blocks the potassium channels, leading to an increase in intracellular calcium levels and subsequent cell death.
Biochemical and Physiological Effects:
3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole has been shown to have antioxidant properties. 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole has also been shown to regulate glucose metabolism and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole in lab experiments is its specificity. 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole targets a specific protein, SUR, which makes it an ideal tool for studying the role of SUR in various cellular processes. However, one of the limitations of using 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole is its toxicity. 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole. One potential direction is the development of 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole derivatives that are less toxic and more specific in their action. Another direction is the study of the role of 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole in regulating other cellular processes, such as inflammation and glucose metabolism. Additionally, the potential use of 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole in combination with other drugs for cancer treatment is an area of active research.
Synthesemethoden
The synthesis of 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole involves the reaction of 4-pentyloxynaphthalene with pyrazole-3,5-dicarboxylic acid. The reaction is catalyzed by a base such as triethylamine, and the product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole has been studied for its potential use in cancer treatment. Studies have shown that 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-(4-pentoxynaphthalen-1-yl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-5-8-13-25-19-11-12-20(18-10-7-6-9-17(18)19)26(23,24)22-16(3)14-15(2)21-22/h6-7,9-12,14H,4-5,8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDQZNIHIZLQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2851024.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2851025.png)
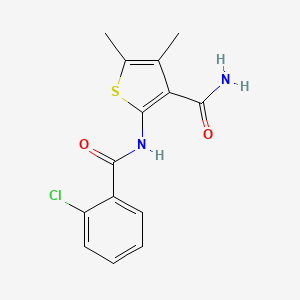
![N-(3,5-difluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2851030.png)
![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2851032.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2851033.png)
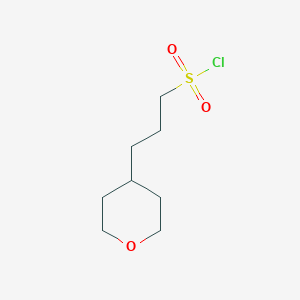
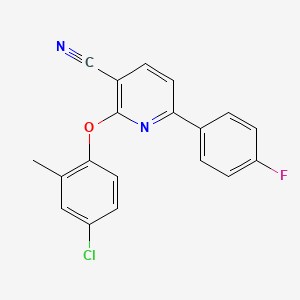
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2851038.png)
![4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2851040.png)
![N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2851043.png)
